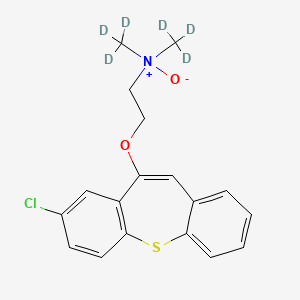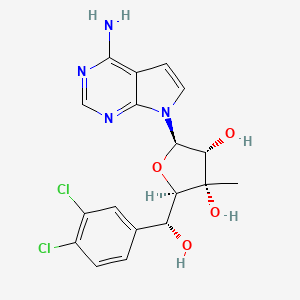
Unii-YO3W29IM33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986318 is a potent nonbile acid farnesoid X receptor (FXR) agonist. It has been developed for the treatment of nonalcoholic steatohepatitis, a condition characterized by the accumulation of fat in the liver. BMS-986318 exhibits strong in vitro and in vivo activation of FXR, making it a promising candidate for further evaluation in clinical settings .
Preparation Methods
The synthesis of BMS-986318 involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of reagents such as cyclopropylamine, dichloropyridine, and isoxazole . Industrial production methods for BMS-986318 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
BMS-986318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-986318 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of FXR and its downstream effects.
Biology: The compound is used to investigate the role of FXR in various biological processes, including lipid metabolism and inflammation.
Medicine: BMS-986318 is being evaluated for its potential therapeutic effects in treating nonalcoholic steatohepatitis and other liver diseases.
Mechanism of Action
BMS-986318 exerts its effects by activating the farnesoid X receptor, a nuclear hormone receptor involved in regulating bile acid, lipid, and glucose metabolism. Upon activation, FXR modulates the expression of various genes involved in these metabolic pathways. The molecular targets of BMS-986318 include genes such as CYP7A1, which is involved in bile acid synthesis, and FGF15, which regulates bile acid homeostasis .
Comparison with Similar Compounds
BMS-986318 is unique compared to other FXR agonists due to its nonbile acid structure. Similar compounds include:
Obeticholic acid: A synthetic FXR bile acid analog used for the treatment of primary biliary cholangitis.
GW4064: A synthetic FXR agonist used in research to study FXR activation and its effects.
BMS-986318 stands out due to its potent activation of FXR and favorable pharmacokinetic profile, making it a promising candidate for further development .
Properties
CAS No. |
2314378-09-9 |
|---|---|
Molecular Formula |
C30H23Cl2F3N4O3 |
Molecular Weight |
615.4 g/mol |
IUPAC Name |
6-[2-[5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41) |
InChI Key |
WPGAVSDZYIRUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)

![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)

